2-(Hydroxymethyl)-2-((oleoyloxy)methyl)-1,3-propanediyl dioleate

Boundary lubrication Metalworking fluids Neopentyl polyol ester

2-(Hydroxymethyl)-2-((oleoyloxy)methyl)-1,3-propanediyl dioleate (CAS 39874-62-9), also designated pentaerythrityl trioleate or PETO-3, is a triester of pentaerythritol with oleic acid bearing one residual free hydroxyl group. With molecular formula C₅₉H₁₀₈O₇ and a molecular weight of approximately 929 g/mol, it belongs to the neopentyl polyol ester class characterized by a quaternary carbon backbone devoid of β-hydrogens.

Molecular Formula C59H108O7
Molecular Weight 929.5 g/mol
CAS No. 39874-62-9
Cat. No. B13744192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethyl)-2-((oleoyloxy)methyl)-1,3-propanediyl dioleate
CAS39874-62-9
Molecular FormulaC59H108O7
Molecular Weight929.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(CO)(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C59H108O7/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(61)64-53-59(52-60,54-65-57(62)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)55-66-58(63)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25-30,60H,4-24,31-55H2,1-3H3/b28-25-,29-26+,30-27+
InChIKeyWOMIGYWYSKWGFG-UCTUUELPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Hydroxymethyl)-2-((oleoyloxy)methyl)-1,3-propanediyl dioleate (CAS 39874-62-9): Product-Specific Evidence Guide for Scientific Procurement


2-(Hydroxymethyl)-2-((oleoyloxy)methyl)-1,3-propanediyl dioleate (CAS 39874-62-9), also designated pentaerythrityl trioleate or PETO-3, is a triester of pentaerythritol with oleic acid bearing one residual free hydroxyl group . With molecular formula C₅₉H₁₀₈O₇ and a molecular weight of approximately 929 g/mol, it belongs to the neopentyl polyol ester class characterized by a quaternary carbon backbone devoid of β-hydrogens [1]. This compound is registered under EINECS 254-664-3 and is listed on the EPA TSCA Inventory [2]. Its primary application domains span biodegradable lubricant base stocks, water-in-oil (W/O) cosmetic emulsifiers, PVC plasticizer/co-stabilizer systems, and metalworking fluid formulations .

Why Glyceryl Trioleate or Pentaerythrityl Tetraoleate Cannot Substitute 2-(Hydroxymethyl)-2-((oleoyloxy)methyl)-1,3-propanediyl dioleate


The target compound occupies a structurally unique position that cannot be replicated by either glycerol-based triglycerides (e.g., triolein, CAS 122-32-7) or fully esterified pentaerythritol esters (e.g., pentaerythrityl tetraoleate, CAS 19321-40-5). The single free hydroxyl group on the neopentyl backbone confers amphiphilic character absent in fully esterified analogs, enabling W/O emulsifier functionality and chemisorptive boundary lubrication via surface-reactive hydroxyl–metal interactions [1]. Simultaneously, the pentaerythritol core—lacking β-hydrogens—eliminates the acyl migration and disproportionation pathways that compromise batch-to-batch reproducibility in glycerol-derived partial glycerides during PIT emulsion processing [2]. Substituting with glyceryl trioleate (pour point −16 °C, viscosity ~30–35 cSt at 40 °C) or pentaerythrityl tetraoleate (no free OH, no metal-surface chemisorption) forfeits specific performance attributes documented in the quantitative evidence below [3].

Quantitative Differentiation Evidence for 2-(Hydroxymethyl)-2-((oleoyloxy)methyl)-1,3-propanediyl dioleate Against Closest Analogs


Free Hydroxyl Group Enhances Boundary Lubricity via Chemisorption onto Metal Surfaces vs. Fully Esterified Pentaerythritol Esters

Pentaerythritol partial-esters bearing a free hydroxyl group exhibit significantly higher viscosity than their fully esterified counterparts due to intermolecular hydrogen-bonding association, and the hydroxyl moiety chemisorbs strongly onto metal surfaces to form protective boundary films that reduce wear and control corrosion—properties absent in fully esterified analogs such as pentaerythrityl tetraoleate (PETO-4, CAS 19321-40-5) [1]. In pin-on-disk tribometry under boundary conditions with an aluminum–steel system, the partial ester reacted with surface aluminum atoms to generate amorphous aluminum complexes that served as effective boundary lubricants, a mechanism confirmed by wear-scar microscopy, atomic absorption, X-ray, and IR analyses [2]. These chemisorptive and viscosity-enhancing effects are structurally contingent on the presence of the free –OH group and are not available from the fully esterified tetraoleate or from glyceryl trioleate.

Boundary lubrication Metalworking fluids Neopentyl polyol ester Chemisorption

Pentaerythritol Backbone Eliminates Acyl Migration vs. Glycerol-Based Partial Glycerides in PIT Emulsion Processing

Glycerol-derived mono-/di-/triglyceride mixtures used as co-emulsifiers in phase inversion temperature (PIT) emulsion processes suffer from time- and temperature-dependent intra- and intermolecular acyl migration and disproportionation, causing batch-to-batch irreproducibility and formulation instability [1]. In contrast, esters of pentaerythritol—including pentaerythrityl trioleate—exhibit virtually no disproportionation because the neopentyl core lacks β-hydrogens and possesses high molecular symmetry, such that any isomerization regenerates the identical product [1]. The patent explicitly states: 'In contrast to the glycerides, virtually no disproportionations are observed, particularly for the esters of pentaerythritol with identical acyl groups, and isomerizations lead to the same product by virtue of the high symmetry of the molecule. Accordingly, the problems observed with glycerides do not arise with these esters' [REFS-1, col. 6, lines 128–132]. Furthermore, the patent demonstrated that when using pentaerythritol ester-based emulsifier compositions, the concentration of 'problem oils' (e.g., Guerbet alcohols, Myritol 331) could be increased by 25–50% by weight of the oil phase relative to glycerol-ester-based systems [1].

PIT emulsion Acyl migration Cosmetic formulation Batch reproducibility

W/O Emulsifier Specificity: Free Hydroxyl Confers Water-in-Oil Emulsification Capability Absent in Fully Esterified Triglycerides

Pentaerythrityl trioleate is explicitly classified and utilized as a water-in-oil (W/O) emulsifier, a functionality arising from its amphiphilic structure wherein three lipophilic oleate chains are balanced by one hydrophilic free hydroxyl group . This W/O emulsifier capability is structurally impossible for glyceryl trioleate (triolein, CAS 122-32-7), which is a fully esterified symmetrical triglyceride lacking any free hydroxyl group and therefore functions primarily as an oil-phase emollient or non-specific general emulsifier rather than a dedicated W/O emulsifier . The pentaerythritol ester-based emulsifier compositions described in US Patent 7,887,825 produce PIT emulsions with mean droplet size not exceeding 1000 nm and enable richer, sprayable cosmetic formulations with superior skin-feel parameters (stickiness, smoothness, oiliness, waxiness, softness) [1].

Water-in-oil emulsion Cosmetic emulsifier HLB Amphiphilic ester

Higher Kinematic Viscosity at 40 °C vs. Glyceryl Trioleate for Load-Bearing Lubricant Applications

Pentaerythritol oleate esters exhibit kinematic viscosity at 40 °C in the range of approximately 58–75 cSt (ISO VG 68 grade), substantially higher than the 30–35 cSt reported for glyceryl trioleate (triolein, CAS 122-32-7) [1][2]. This difference—roughly a factor of two—is attributable to the larger molecular volume and branched neopentyl architecture of the pentaerythritol core. The higher viscosity of the pentaerythritol ester class enables ISO VG 68 hydraulic fluid formulation without polymeric viscosity index improvers, while glyceryl trioleate at ~30–35 cSt falls near or below ISO VG 32, requiring additive supplementation to reach higher viscosity grades [1]. Additionally, pentaerythritol oleate esters demonstrate viscosity indices in the range of 170–197 [3], and the tetraoleate variant (PETO-4) has been characterized at VI 188 with pour point ≤ −32 °C [2], whereas glyceryl trioleate has a reported pour point of −16 °C .

Kinematic viscosity Lubricant base stock ISO VG grade Neopentyl polyol ester

Biodegradability Exceeding 90% Supports Regulatory Compliance in Environmentally Regulated Applications

Pentaerythritol oleate esters (PETO class, encompassing the trioleate) exhibit biodegradation rates exceeding 90%, a property documented across multiple manufacturer specifications and the Baidu Encyclopedia entry for this compound class [1][2]. This biodegradability profile positions the compound for use in environmentally regulated applications—including hydraulic fluids for forestry (chain-saw oils), marine engine oils, and metalworking fluids subject to discharge restrictions—where petroleum-based mineral oils or less biodegradable synthetic esters would face regulatory barriers [1]. The combination of high biodegradability (>90%) with high flash point (≥280 °C for the trioleate; ≥306 °C for the tetraoleate) and fire-resistant properties enables formulation of ISO 68 synthetic ester-type fire-resistant hydraulic fluids that simultaneously meet environmental and safety standards [2][3].

Biodegradable lubricant Environmentally acceptable lubricant Bio-based ester OECD 301

Validated Application Scenarios for 2-(Hydroxymethyl)-2-((oleoyloxy)methyl)-1,3-propanediyl dioleate Based on Differential Evidence


Formulation of Fire-Resistant, Biodegradable ISO VG 68 Hydraulic Fluids for Forestry and Marine Equipment

The compound's viscosity profile (~58–75 cSt at 40 °C, VI 170–197) enables direct formulation of ISO VG 68 synthetic ester-type fire-resistant hydraulic fluids without polymeric VI improvers, while biodegradability >90% satisfies EU Ecolabel and US EPA Vessel General Permit requirements for environmentally acceptable lubricants [6]. The high flash point (≥280 °C) and fire-resistant properties address safety requirements in proximity to ignition sources (metallurgy, foundries, power plants). This application leverages the quantitative viscosity advantage over glyceryl trioleate (30–35 cSt) and biodegradability advantage over mineral oil (<40%).

Metalworking Fluid Additive Exploiting Chemisorptive Boundary Lubrication on Aluminum and Steel

The free hydroxyl group enables reactive chemisorption onto metal surfaces—as demonstrated by pin-on-disk tribometry showing formation of amorphous aluminum complexes that serve as boundary lubricant films—reducing wear without supplemental extreme-pressure additives [6]. This mechanism is structurally unavailable from fully esterified pentaerythrityl tetraoleate or glyceryl trioleate. Applications include aluminum cold-rolling oils, steel tube drawing lubricants, and multi-metal cutting fluids where additive minimization is desirable for cost or environmental reasons.

PIT-Processed Cosmetic Emulsions Requiring Batch-to-Batch Reproducibility and W/O Architecture

The pentaerythritol backbone eliminates acyl migration that causes batch inconsistency in glycerol-based partial glycerides, enabling reproducible PIT emulsions with droplet size ≤1000 nm [6]. The amphiphilic structure (three lipophilic oleate chains + one hydrophilic –OH) provides dedicated W/O emulsifier functionality that glyceryl trioleate cannot offer . This scenario applies to sprayable night creams, skin-barrier repair formulations, and hair pomades requiring rich sensory profiles with guaranteed manufacturing reproducibility. The patent further demonstrates that pentaerythritol ester-based systems permit 25–50% higher loading of 'problem oils' (Guerbet alcohols, medium-chain triglycerides) versus glycerol-ester systems.

PVC Plasticizer and Co-Stabilizer in Flexible and Rigid PVC Processing

The compound functions as an internal lubricant, anti-fogging agent, anti-static agent, and auxiliary heat stabilizer in PVC compounding, where its good thermal stability, excellent emulsifying properties, and surface film-forming characteristics are utilized [6]. The free hydroxyl group contributes to metal-surface interactions during processing, while the three long-chain oleate esters provide internal lubrication and compatibility with PVC resin. This multi-functionality differentiates it from simple phthalate or adipate plasticizers that lack lubricant/co-stabilizer activity.

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